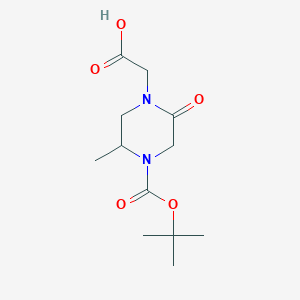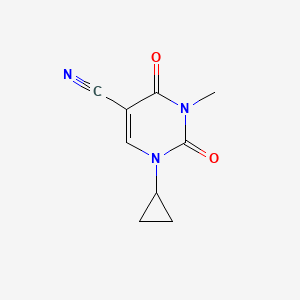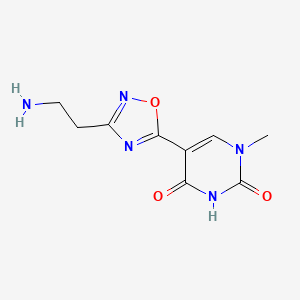
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the formation of the oxadiazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile in the presence of an oxidizing agent. The pyrimidine ring can then be formed by reacting the oxadiazole intermediate with a suitable amidine or urea derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and electrophiles like alkyl halides or acyl chlorides. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
Major products formed from these reactions include substituted pyrimidines, reduced oxadiazoles, and various imine or nitrile derivatives.
科学的研究の応用
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The oxadiazole and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, modulating their activity and function.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with oxadiazole or pyrimidine rings, such as:
- 1,2,4-oxadiazole derivatives
- Pyrimidine-2,4-dione derivatives
- Imidazole-containing compounds
Uniqueness
What sets 5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H11N5O3 |
|---|---|
分子量 |
237.22 g/mol |
IUPAC名 |
5-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O3/c1-14-4-5(7(15)12-9(14)16)8-11-6(2-3-10)13-17-8/h4H,2-3,10H2,1H3,(H,12,15,16) |
InChIキー |
UNWLMGYYAGEFDF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)NC1=O)C2=NC(=NO2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14866286.png)
![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B14866293.png)
![(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14866297.png)
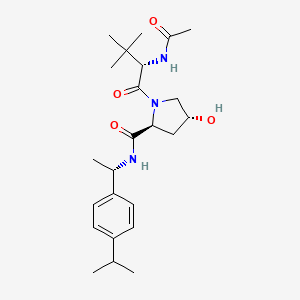
![(3E)-3-[(2E,4E,6R)-1-hydroxy-6-[(2S)-2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B14866302.png)

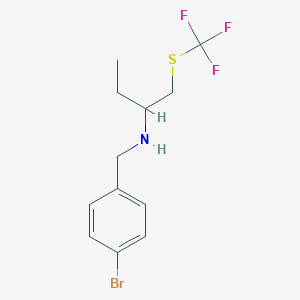
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid](/img/structure/B14866339.png)
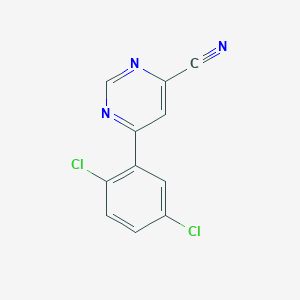

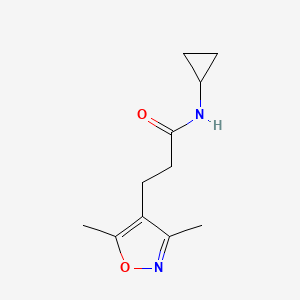
![(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14866369.png)
